(Z)-nitroso(1H-pyridin-2-ylidene)methanamine
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Overview
Description
Preparation Methods
2-Pyridylamidoxime can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid with hydroxylamine . The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
2-Pyridylamidoxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxime derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxime derivatives, amines, and substituted pyridine compounds .
Scientific Research Applications
2-Pyridylamidoxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyridylamidoxime involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
2-Pyridylamidoxime can be compared with other similar compounds, such as pyridine-2-carboxamide oxime and n’-hydroxypyridine-2-carboximidamide . These compounds share similar structural features and chemical properties but may differ in their reactivity and biological activities . The uniqueness of 2-Pyridylamidoxime lies in its specific oxime group, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(Z)-nitroso(1H-pyridin-2-ylidene)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,8H,7H2/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNUYQDYGLUAAG-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N)N=O)NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=C(\N)/N=O)/NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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